molecular formula C13H16O5 B8565793 Dimethyl 3-ethyl-5-methoxyphthalate CAS No. 116913-51-0

Dimethyl 3-ethyl-5-methoxyphthalate

Cat. No. B8565793
Key on ui cas rn: 116913-51-0
M. Wt: 252.26 g/mol
InChI Key: KLSZJIZUQFHBIT-UHFFFAOYSA-N
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Patent
US07879846B2

Procedure details

The following is based on the procedure described in Tam, T. F. and Coles P., Synthesis, 383 (1988). 6-ethyl-4-methoxy-2H-pyran-2-one (40.5 g, 263 mmol) was placed in a 500 mL round bottom flask and dimethylacetylenedicarboxylate (42 mL, 342 mmol) was added. This mixture was stirred until the solid completely dissolved. The flask was fitted with a water condenser and placed in a preheated oil bath at 180° C. for 3 hours. The reaction was allowed to cool to room temperature, diluted with dichloromethane (75 mL), and was purified by silica gel chromatography using a gradient of 5-20% ethyl acetate in hexanes. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound P (44.16 g, 67%) as a clear oil. 1H NMR CDCl3 δ: 7.30 (d, 1H, J=3 Hz), 6.95 (s, 1H, J=3 Hz), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 2.64 (q, 2H, J=8.0 Hz), 1.21 (t, 3H, J=8.0 Hz). ESMS m/z: 221 [M−OCH3]+, 275 [M+Na+].
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1OC(=O)[CH:6]=[C:5]([O:10][CH3:11])[CH:4]=1)[CH3:2].[CH3:12][O:13][C:14]([C:16]#[C:17][C:18]([O:20][CH3:21])=[O:19])=[O:15]>ClCCl>[CH3:12][O:13][C:14](=[O:15])[C:16]1[C:17](=[C:3]([CH2:1][CH3:2])[CH:4]=[C:5]([O:10][CH3:11])[CH:6]=1)[C:18]([O:20][CH3:21])=[O:19]

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
C(C)C1=CC(=CC(O1)=O)OC
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, Synthesis, 383 (1988)
DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a water condenser
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=C(C=C(C1)OC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44.16 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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